molecular formula C5H6FNO3 B3381441 (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid CAS No. 237076-75-4

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B3381441
CAS No.: 237076-75-4
M. Wt: 147.1 g/mol
InChI Key: NBTWBMODBIAMTC-GBXIJSLDSA-N
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Description

(2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of pyroglutamic acid, characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position (R-configuration) and a carboxylic acid group at the 2-position (S-configuration). This compound (CAS: 237076-75-4) has a molecular formula of C₅H₆FNO₃ and a molecular weight of 147.10 g/mol . It is structurally related to bioactive pyrrolidine derivatives, which are often explored for enzyme inhibition (e.g., glycosidases) or as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWBMODBIAMTC-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307731
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237076-75-4
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of proline derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic asymmetric synthesis. This approach can utilize chiral catalysts to achieve high enantioselectivity and yield. The process may also involve continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization of suitable amines with diesters or diketones.
  • Fluorination : Introduction of fluorine using reagents like diethylaminosulfur trifluoride (DAST).
  • Methylation : Methyl group introduction via methyl iodide or dimethyl sulfate in the presence of a base.

Chemistry

In organic synthesis, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid serves as a building block for complex organic molecules. Its chirality makes it valuable as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

The compound is studied for its potential as:

  • A probe in biochemical assays , helping to elucidate enzyme mechanisms.
  • A tool for investigating interactions with biological targets due to its ability to modulate enzyme activity.

Medicine

Research indicates potential therapeutic applications:

  • It may act as a precursor for drug development , particularly in creating novel pharmacophores.
  • Investigated for its role in designing inhibitors targeting specific diseases, including cancer.

Industry

In industrial applications, this compound is utilized:

  • As a catalyst in various chemical reactions.
  • In the development of new materials due to its unique properties.

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis and application in drug developmentDemonstrated effectiveness as a precursor for novel drug candidates.
Anticancer activity characterizationShowed significant cytotoxicity against A549 human lung adenocarcinoma cells.
Enzyme inhibition studiesIdentified as an effective modulator of key metabolic pathways.

Mechanism of Action

The mechanism by which (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The fluorine atom at the 4-position induces a conformational preference in the pyrrolidine ring, which can stabilize specific protein structures. This stabilization is achieved by favoring certain puckering conformations, thereby enhancing the overall stability and activity of the protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of the fluorine substituent and carboxylic acid group significantly influences physicochemical and biological properties. Key diastereomers include:

  • (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid (CAS: 160705-73-7): Same molecular formula (C₅H₆FNO₃) but with inverted configurations at C2 and C3. This isomer is commercially available with a purity of ≥98% .
Table 1: Comparison of Fluorinated Pyrrolidine Derivatives
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 237076-75-4 C₅H₆FNO₃ 147.10 S-configuration at C2, R at C4
(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid 160705-73-7 C₅H₆FNO₃ 147.10 R-configuration at C2, S at C4
(2S,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid MDLMFCD22991392 C₅H₆FNO₃ 289.74* S-configuration at both C2 and C4
(2S,4S)-4-(Fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid 1820858-43-2 C₆H₈FNO₃ 161.13 Fluoromethyl substituent at C4

Note: Molecular weight discrepancy in likely reflects an error or alternative salt form.

Functional Group Variations

  • Fluoromethyl Substitution : (2S,4S)-4-(Fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 1820858-43-2) replaces fluorine with a fluoromethyl group, increasing hydrophobicity and steric bulk. This modification may enhance membrane permeability in drug design .
  • Ammonio Substituent : (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate () replaces fluorine with a positively charged ammonium group, enabling stronger ionic interactions in enzyme binding pockets.

Biological Activity

(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C5H8FNO2C_5H_8FNO_2. The presence of a fluorine atom at the 4-position enhances its lipophilicity, which is crucial for biological activity and interaction with various biological targets.

The biological activity of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom and the carboxylic acid group are key to its binding affinity and specificity, enabling it to act as an inhibitor or activator of various biochemical pathways .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, exhibit promising anticancer properties. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comparison to Cisplatin
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acidA54966% viability at 100 µMComparable
Compound 15A54966% viability at 100 µMMore potent
Compound 21A549Not specifiedHighest activity

The structure-dependence of anticancer activity has been emphasized, where compounds with specific substitutions exhibited enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer effects, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid has shown potential antimicrobial properties. Studies have screened various derivatives against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against resistant infections .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundPathogenMIC (µg/mL)Activity
Compound 18Staphylococcus aureus< 128Effective
Compound 21Klebsiella pneumoniae< 128Effective

Synthesis Methods

The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid involves several steps that include acylation and deprotection processes. The compound can be synthesized from readily available precursors through combinatorial chemistry techniques, allowing for the rapid generation of a library of derivatives for biological testing .

Case Studies

  • Anticancer Study : A study evaluated various derivatives in an A549 cell model. Compounds were tested at a concentration of 100 µM for 24 hours. Results indicated that certain structural modifications significantly enhanced anticancer efficacy while minimizing cytotoxicity towards normal cells .
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties against resistant strains. The results revealed that specific derivatives exhibited potent activity against clinically relevant pathogens, suggesting their potential as new antibiotics in the face of rising resistance .

Q & A

Q. What are the standard synthetic routes for (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving chiral precursors and protecting groups. For example, hydrogenation of intermediates using catalysts like 10% Pd/C under 4 bar H₂, followed by acid hydrolysis (e.g., trifluoroacetic acid) to remove protecting groups, yields the target compound . Optimization includes adjusting solvent systems (e.g., ethyl acetate/methanol mixtures), reaction time (3–5 hours), and purification via recrystallization (65% yield reported) . Monitoring reaction progress with HPLC (≥97% purity criteria) ensures quality control .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm stereochemistry and functional groups (e.g., fluoro and ketone moieties). For example, the 5-oxo group appears as a distinct carbonyl signal at ~175 ppm in ¹³C-NMR .
  • IR Spectroscopy : Identifies NH, C=O, and C-F stretches (e.g., C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .

Q. What are the recommended storage and handling protocols?

  • Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation or dermal exposure .
  • Avoid aqueous environments, as the compound may degrade in humid conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across batches?

Contradictions may arise from residual solvents, polymorphic forms, or stereochemical impurities. Mitigation strategies include:

  • Repetitive Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure polymorphs.
  • Chiral HPLC : Verify enantiomeric excess (>99%) to rule out stereoisomeric contamination .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and identify solvent residues .

Q. What strategies are effective for improving enantioselectivity in asymmetric synthesis?

  • Chiral Catalysts : Use Ru- or Pd-based catalysts for hydrogenation steps to enhance stereochemical control .
  • Protecting Group Selection : Boc (tert-butoxycarbonyl) groups preserve stereochemistry during acidic deprotection .
  • Computational Modeling : Predict transition states to optimize reaction pathways (e.g., DFT studies on fluorine’s electronic effects) .

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?

The 4-fluoro group:

  • Electron-Withdrawing Effect : Stabilizes the pyrrolidine ring, reducing susceptibility to ring-opening reactions .
  • Bioactivity : Enhances binding to enzymes like prolyl hydroxylases, as seen in related fluorinated pyrrolidine inhibitors . Comparative studies with non-fluorinated analogs show improved metabolic stability in vitro .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be addressed?

  • Catalyst Poisoning : Impurities in bulk reagents can deactivate Pd/C. Pre-filter reagents through silica gel .
  • Exothermic Reactions : Control temperature during acid hydrolysis (e.g., gradual TFA addition) to avoid decomposition .
  • Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of Cs₂CO₃ for deprotection) .

Q. How can degradation products be identified during long-term stability studies?

  • LC-MS/MS : Detect hydrolyzed products (e.g., 5-oxopyrrolidine-2-carboxylic acid) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity to simulate aging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid

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